(5-Chloro-2,3-dimethoxyphenyl)boronic acid

Description

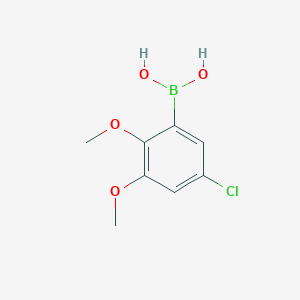

(5-Chloro-2,3-dimethoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with chlorine at position 5 and methoxy groups at positions 2 and 3, linked to a boronic acid (-B(OH)₂) functional group. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation and have biomedical applications, including protease inhibition and targeted drug delivery . The chloro and methoxy substitutions may enhance binding specificity to biological targets, such as enzymes or receptors, by modulating Lewis acidity and steric effects .

Propriétés

IUPAC Name |

(5-chloro-2,3-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRLDIKMZBDAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (5-Chloro-2,3-dimethoxyphenyl)boronic acid, have demonstrated promising anticancer properties. They act as proteasome inhibitors, similar to bortezomib, which is used in treating multiple myeloma. Research indicates that modifications of boronic acids can enhance their selectivity and potency against cancer cells . For instance, studies have shown that the introduction of boronic acid groups into bioactive molecules can improve their pharmacokinetic profiles and therapeutic efficacy.

Biological Activity Modulation

The compound has been investigated for its ability to modulate biological activities through interactions with various receptors. For example, structural modifications in related boronic acids have been shown to affect their antagonistic properties against nicotinic acetylcholine receptors and serotonin receptors . This suggests that this compound could be a candidate for developing new therapeutic agents targeting these pathways.

Antiviral and Antibacterial Properties

Research has also highlighted the potential of boronic acids in combating viral and bacterial infections. Their mechanisms involve disrupting cellular processes critical for pathogen survival . This opens avenues for developing new antibiotics or antiviral agents using this compound as a scaffold for further modifications.

Synthetic Applications

Suzuki-Miyaura Cross-Coupling Reaction

One of the most notable applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds in organic synthesis. This compound can serve as a versatile building block in synthesizing complex organic molecules . The reaction conditions typically involve palladium catalysts and base, allowing for the coupling of aryl halides with various electrophiles.

Dendrimer Synthesis

Boronic acids have been utilized in the synthesis of dendritic polymers with enhanced delivery capabilities for therapeutic agents. Dendrimers modified with boronic acids can facilitate the cytosolic delivery of proteins by forming stable complexes that enhance cellular uptake . This application is particularly relevant in drug delivery systems where efficient transport into cells is crucial.

Case Study 1: Anticancer Drug Development

A recent study explored the use of boronic acid derivatives in combination therapies for advanced lymphomas. The research indicated that compounds similar to this compound could overcome drug resistance when used alongside established treatments like bortezomib . The findings suggest that such compounds may enhance treatment efficacy and patient outcomes.

Case Study 2: Dendritic Delivery Systems

In another study focusing on dendrimer-based delivery systems, researchers synthesized boronic acid-rich dendrimers that significantly improved the intracellular delivery of proteins compared to non-modified versions. The study demonstrated that increasing the density of boronic acid moieties on dendrimers enhances their transduction efficiency into HeLa cells . This highlights the potential of this compound in designing advanced drug delivery vehicles.

Mécanisme D'action

The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of various organic substrates.

Comparaison Avec Des Composés Similaires

Structural Analogues

(a) Substituent Positioning and Electronic Effects

- 2,3-Dimethoxyphenylboronic acid (lacking the 5-chloro substituent): The absence of the electron-withdrawing chlorine reduces the compound’s Lewis acidity compared to (5-Chloro-2,3-dimethoxyphenyl)boronic acid. Methoxy groups at positions 2 and 3 enhance solubility in polar solvents but may reduce stability in acidic conditions .

- The ethoxy group at position 2 may reduce hydrogen-bonding capacity compared to methoxy .

- 3,5-Difluorophenylboronic acid : Fluorine substituents at positions 3 and 5 increase electron-withdrawing effects, lowering pKa (≈7.8) and enhancing reactivity with diols under physiological conditions .

(b) Key Structural Comparisons

| Compound | Substituents | Electron Effects | Predicted pKa* |

|---|---|---|---|

| This compound | 5-Cl, 2-OCH₃, 3-OCH₃ | Balanced (EWG + EDG) | ~8.2–8.5 |

| 2,3-Dimethoxyphenylboronic acid | 2-OCH₃, 3-OCH₃ | Electron-donating | ~8.8–9.1 |

| 3,5-Difluorophenylboronic acid | 3-F, 5-F | Strongly electron-withdrawing | ~7.8–8.0 |

*Predicted pKa based on substituent effects from .

Physicochemical Properties

(a) Solubility and Stability

- This compound is expected to exhibit moderate aqueous solubility due to methoxy groups, but precipitation in culture media (e.g., RPMI) is a common challenge for hydrophobic boronic acids, as seen with pyren-1-yl boronic acid .

- Compared to 4-carboxyphenylboronic acid , which has high water solubility due to its carboxylic acid group, the chloro and methoxy substituents in the target compound likely reduce solubility but improve membrane permeability .

(b) Lewis Acidity and Binding Affinity

- The chloro substituent lowers pKa compared to purely methoxy-substituted analogues, enhancing boronic acid’s ability to form esters with diols (e.g., catechols) at physiological pH .

- 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methoxycarbonylphenylboronic acid) have higher pKa values (>9), limiting their utility in physiological environments .

(a) Antiproliferative Effects

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show potent cytotoxicity in triple-negative breast cancer (4T1 cells) with IC₅₀ values of 0.2251 µM and 0.1969 µM, respectively .

(b) Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The chloro and methoxy groups in the target compound may enhance HDAC binding through hydrophobic interactions and hydrogen bonding.

(c) Proteasome Inhibition

- Boronic acid-containing proteasome inhibitors (e.g., bortezomib) rely on boronic acid’s reversible binding to catalytic threonine residues. The chloro and methoxy groups in this compound could improve target specificity compared to non-boronic acid inhibitors like MG-262 .

Activité Biologique

(5-Chloro-2,3-dimethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. The specific substitution pattern on the phenyl ring contributes to its biological properties. Its chemical structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents by targeting cancer cell survival pathways.

- Antibacterial Properties : Research indicates that boronic acids can disrupt bacterial cell wall synthesis and inhibit biofilm formation. The presence of halogen and methoxy groups enhances their interaction with bacterial enzymes.

- Antiviral Activity : Some studies suggest that boronic acids can interfere with viral replication processes, making them potential candidates for antiviral drug development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

1. Anticancer Efficacy

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspases, which are critical mediators in programmed cell death.

2. Antibacterial Activity

In a comparative study on antibacterial agents, this compound showed promising results against multi-drug resistant strains of Staphylococcus aureus. The compound's ability to inhibit biofilm formation was particularly noteworthy, offering potential for treating persistent infections.

3. Antiviral Potential

Research exploring the antiviral properties of phenylboronic acids indicated that this compound could inhibit the replication of influenza viruses in vitro. This effect was attributed to its ability to interfere with viral polymerase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.